Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a chemical compound with the CAS Number: 1341035-92-4 . It has a molecular weight of 256.35 and its molecular formula is C13H24N2O3 . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-5-4-13(9-15)6-10(7-14)8-17-13/h10H,4-9,14H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 256.35 and its molecular formula is C13H24N2O3 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Molecular Structures
- The compound was synthesized as a cyclic amino acid ester and characterized using NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014).
Synthetic Routes and Derivatives
- Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described. This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing access to novel compounds in chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Catalytic Transformations
- [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates were transformed into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation conditions. A mechanistic scheme involving initial N-O bond cleavage with the formation of imines as key intermediates was suggested (Sukhorukov et al., 2008).
Conformational Studies
- The conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in certain stereoisomers was compared with other crystal structures possessing this heterocyclic moiety. This comparison showed that these compounds are not exceptional among structures containing the 3,6-dihydro-2H-1,4-oxazin-2-one fragment (Żesławska et al., 2017).
Biological Activity and Drug Synthesis
- Novel classes of biologically active compounds were developed by an intermolecular Ugi reaction involving tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate derivatives. Theoretical studies also highlighted the influence of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).
Safety and Hazards
The safety information available indicates that Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-5-4-13(8-15)6-10(7-14)17-9-13/h10H,4-9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJDWIYFGRYNMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(OC2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124256 | |
Record name | 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-24-6 | |
Record name | 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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